

Structure-Activity Relationship of Anabasine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-methylpiperidin-2-yl)pyridine

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Introduction

Anabasine is a pyridine alkaloid naturally found in plants of the *Nicotiana* genus, particularly tree tobacco (*Nicotiana glauca*).^{[1][2]} Structurally, it is an isomer of nicotine, comprising a pyridine ring linked to a piperidine ring.^[1] This core structure has served as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities. Anabasine and its analogues primarily exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs), acting as agonists.^[2] This interaction is the basis for its historical use as an insecticide and its modern investigation for various therapeutic applications, including the treatment of cognitive disorders.^{[3][4]} This guide provides an in-depth analysis of the structure-activity relationships (SAR) of anabasine derivatives, detailing their synthesis, biological evaluation, and the key structural modifications that govern their activity.

Core Structure and Chemical Properties

Anabasine (3-(piperidin-2-yl)pyridine) is a colorless, viscous liquid that is soluble in water and most organic solvents.^[4] Its structure features two key nitrogen-containing rings: a pyridine ring, which is aromatic, and a saturated piperidine ring. The stereochemistry of the chiral center at the 2-position of the piperidine ring plays a crucial role in its biological activity. The (S)-enantiomer is the naturally occurring form.^[1] Modifications to either of these rings, the linker between them, or the nitrogen atoms have been extensively explored to modulate the pharmacological profile of the resulting derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of anabasine derivatives is highly dependent on their structural features. Key modifications have been investigated to enhance potency and selectivity for different biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anabasine derivatives are potent agonists at various nAChR subtypes. Research has particularly focused on developing selective agonists for the $\alpha 7$ nAChR subtype, which is implicated in cognitive processes and neuroprotection, making it a promising target for treating Alzheimer's disease and schizophrenia.[3]

The parent compound, anabasine, and its close analogue, anabaseine, are potent agonists at muscle and neuronal α -bungarotoxin-sensitive nicotinic receptors.[5] The rank order of potency for stimulating homomeric $\alpha 7$ receptors is anabaseine > anabasine > nicotine.[5]

Key SAR insights for $\alpha 7$ nAChR activity include:

- **The Benzylidene Moiety:** The introduction of a benzylidene group at the 3-position of the anabaseine imine double bond has led to highly potent and selective $\alpha 7$ agonists.
- **Substitution on the Benzylidene Ring:** The position and nature of substituents on the benzylidene ring are critical. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21) is a well-known partial agonist at $\alpha 7$ nAChRs.[3]
- **Dimethylamino Cinnamylidene Substitution:** The derivative 3-(4)-dimethylaminocinnamylidene anabaseine (DMAC) was found to be a selective and potent $\alpha 7$ receptor agonist, more so than nicotine or anabaseine itself, while showing little activity at other subtypes like $\alpha 4\beta 2$. [6]

Table 1: Activity of Anabaseine Derivatives at Nicotinic Receptors

Compound	Modification	Receptor Subtype	Activity/Potency	Reference
Anabaseine	Core Structure	$\alpha 7$ nAChR	Potent Agonist	[5]
Anabasine	Core Structure	$\alpha 7$ nAChR	Agonist, less potent than Anabaseine	[5]
Nicotine	Reference	$\alpha 7$ nAChR	Agonist, less potent than Anabaseine and Anabasine	[5]
DMXB-A (GTS-21)	3-(2,4-dimethoxybenzylidene)	$\alpha 7$ nAChR	Partial Agonist	[3]
DMXB-A (GTS-21)	3-(2,4-dimethoxybenzylidene)	$\alpha 4\beta 2$ nAChR	Binds with $K_i=20$ nM	[3]
DMAC	3-(4-dimethylaminocinnamylidene)	$\alpha 7$ nAChR	Selective and potent agonist	[6]

| DMAC | 3-(4-dimethylaminocinnamylidene) | $\alpha 4\beta 2$ nAChR | Low agonist activity |[6] |

Antimicrobial and Antifungal Activity

N-acylation of the piperidine nitrogen in anabasine has yielded derivatives with significant antimicrobial and antifungal properties.[7]

- Isoxazole Fragments: The introduction of isoxazole-containing acyl groups leads to compounds with the most pronounced antibacterial activity, particularly against *Staphylococcus aureus*. [7][8]
- Adamantane Fragments: Derivatives featuring an adamantane moiety have shown the greatest antiviral effects. [7][9]

- Phenylisoxazole vs. Tolyisoxazole: The substitution pattern on the acyl moiety influences the spectrum of activity. An anabasine derivative with a 5-phenylisoxazole fragment showed moderate activity against Escherichia coli but not Bacillus subtilis, while the opposite was true for a 4-tolyl substituted analogue.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Acyl Anabasine Derivatives

Compound ID	Acyl Substituent	S. aureus (μM)	B. subtilis (μM)	E. coli (μM)	C. albicans (μM)	Reference
Anabasine	(unsubstituted)	77.1	77.1	154.1	50.0	[8]
1a	5-Methyl-3-isoxazolecarbonyl	18.1	146.1	-	-	[8]
1b	5-Phenylisoxazolecarbonyl	-	-	Moderate Activity*	-	[8]
1c	5-(4-Tolyl)isoxazolecarbonyl	-	Moderate Activity*	-	144.0	[8]

Note: Quantitative MIC values for 1b and 1c against these specific strains were not provided in the source, only qualitative activity descriptions.

Analgesic and Insecticidal Activity

- Analgesic Activity: A majority of the synthesized N-acyl anabasine derivatives have demonstrated significant analgesic activity in animal models, effectively reducing pain responses.[7][9]

- **Insecticidal Activity:** Anabasine itself has a long history of use as a botanical insecticide, a property attributed to its action as a nAChR agonist in insects.^{[2][4][10]} In bioassays against *Pieris rapae* larvae, the median effective concentration (EC₅₀) of anabasine was 0.572 mg per larva.^[11]

Experimental Protocols

General Procedure for Synthesis of N-acyl Anabasine Derivatives

This protocol is adapted from the synthesis of N-acyl derivatives with 1,2-azole and adamantane fragments.^[7]

- **Dissolution:** Dissolve anabasine (1.6 g, 10 mmol) in 100 mL of dry dichloromethane.
- **Addition of Base:** Add triethylamine (1.2 g, 12 mmol) to the solution under stirring.
- **Addition of Acyl Chloride:** Successively add the desired acyl chloride (e.g., 1,2-azole-3-carbonyl chloride or adamantane-1-carbonyl chloride) (11 mmol) to the solution.
- **Reaction:** Stir the mixture for 1 hour and then leave it for 15 hours at room temperature (20–23 °C).
- **Workup (Washing):** Wash the reaction mixture sequentially with water (2 x 200 mL, with 1 hour of stirring for each wash) and a 5% sodium bicarbonate solution (2 x 200 mL, with 1 hour of stirring for each wash).
- **Drying and Isolation:** Separate the organic layer and dry it over anhydrous Na₂SO₄. The solvent can then be removed under reduced pressure to yield the crude product, which may be further purified by chromatography.

General Procedure for Synthesis of Anabasine Analogues via Diol Cyclization

This protocol outlines a method for creating the piperidine ring of anabasine analogues.^[12]

- **Diol Formation:** Reduce the corresponding 1-(3-pyridinyl)-1,5-hydroxy ketone with sodium borohydride (NaBH_4) in methanol at 0°C . Stir the mixture for 1 hour, evaporate the solvent, and extract the resulting diol with dichloromethane.
- **Mesylation:** Dissolve the diol (10 mmol) in anhydrous dichloromethane (100 mL) with triethylamine (50 mmol) under a nitrogen atmosphere. Cool the mixture to 0°C .
- **Cyclization Precursor Formation:** Add methanesulfonyl chloride (MsCl) (30 mmol) dropwise over 1 hour. Stir the solution until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Quenching and Extraction:** Quench the reaction with water (100 mL) and extract the aqueous phase with dichloromethane (3 x 50 mL). The cyclization of the mesylated intermediate leads to the formation of the piperidine ring.

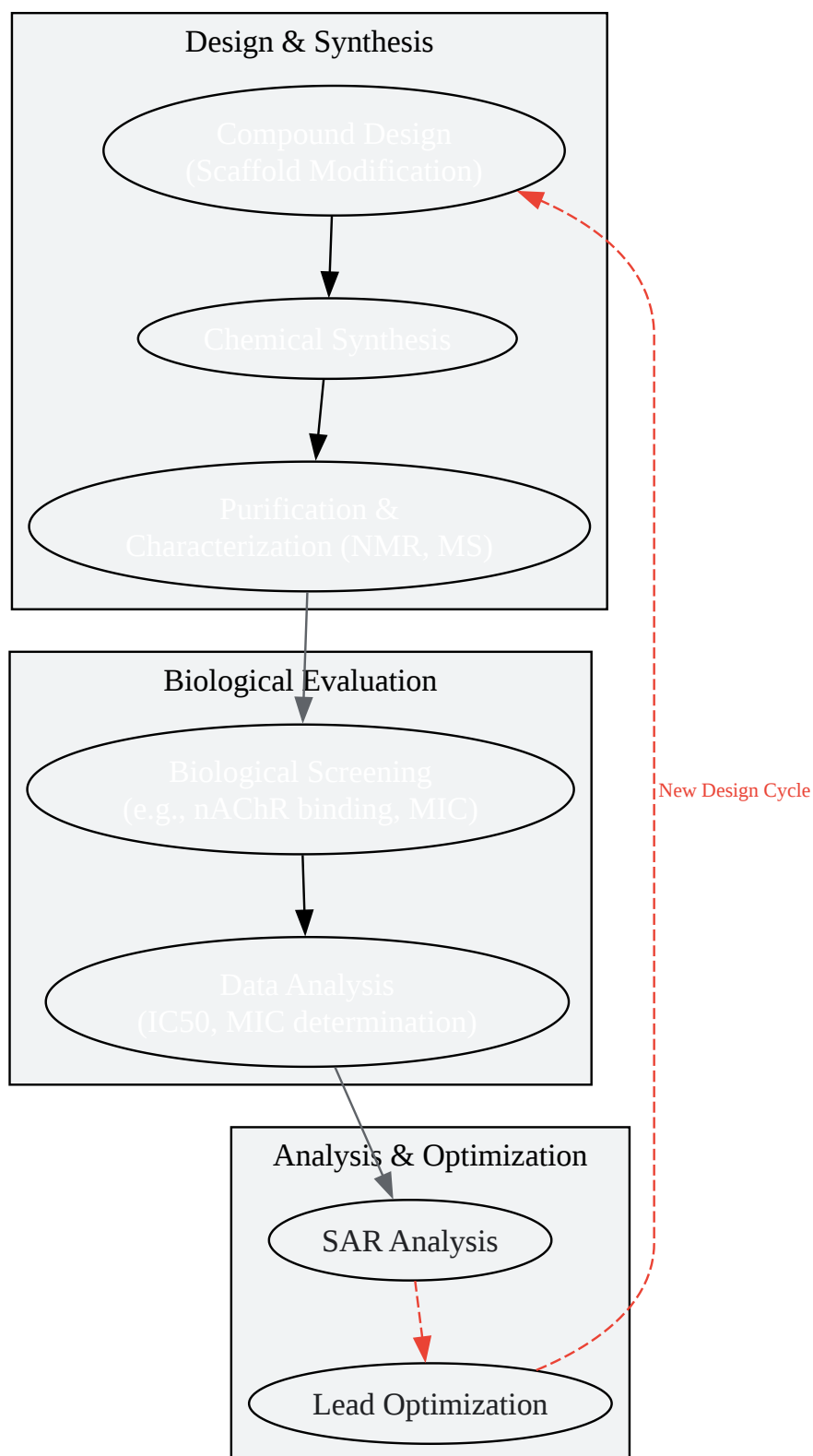
Assay for Nicotinic Receptor Function (Xenopus Oocyte Expression System)

This is a representative protocol for evaluating the agonist activity of anabasine derivatives at specific nAChR subtypes.^{[5][6]}

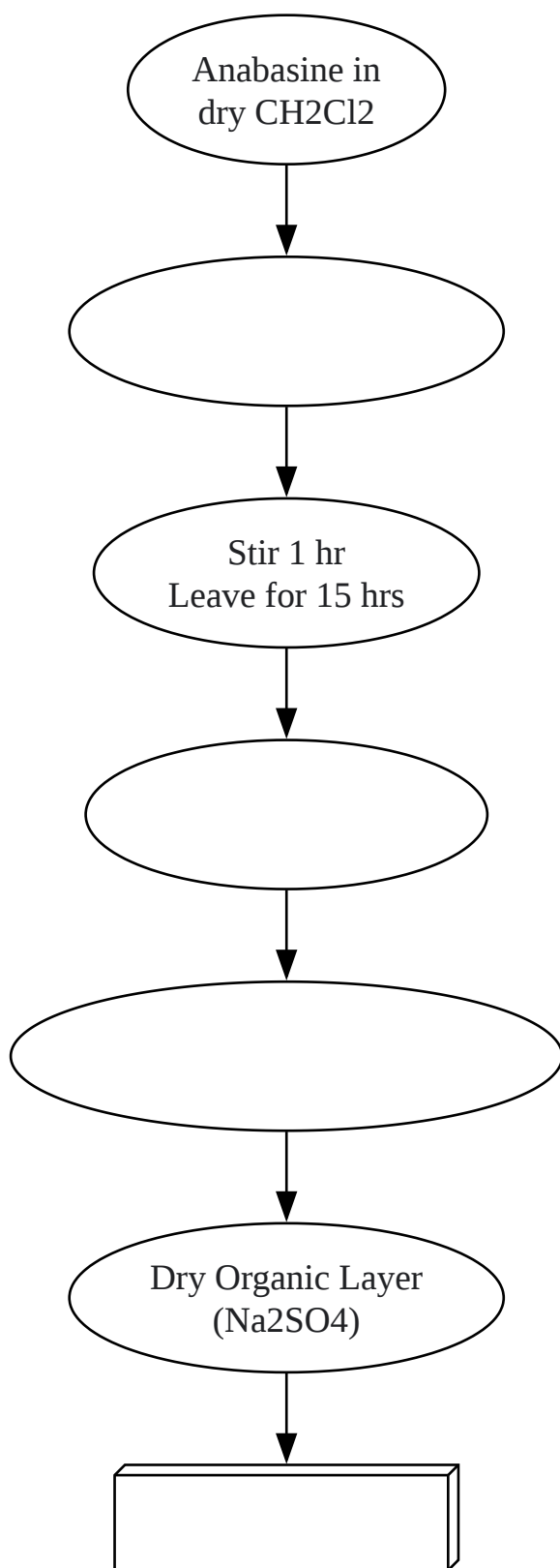
- **Oocyte Preparation:** Harvest oocytes from *Xenopus laevis* and prepare them for injection.
- **cRNA Injection:** Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., $\alpha 7$ for homomeric receptors, or $\alpha 4$ and $\beta 2$ for heteromeric receptors).
- **Incubation:** Incubate the oocytes for 2-7 days to allow for receptor expression.
- **Electrophysiological Recording:** Place an oocyte in a recording chamber and perfuse with a saline solution.
- **Compound Application:** Apply the test compound (e.g., anabasine derivative) at various concentrations to the oocyte.
- **Data Acquisition:** Record the induced transmembrane currents using a two-electrode voltage-clamp technique.

- Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve and determine the EC_{50} (the concentration that elicits a half-maximal response).

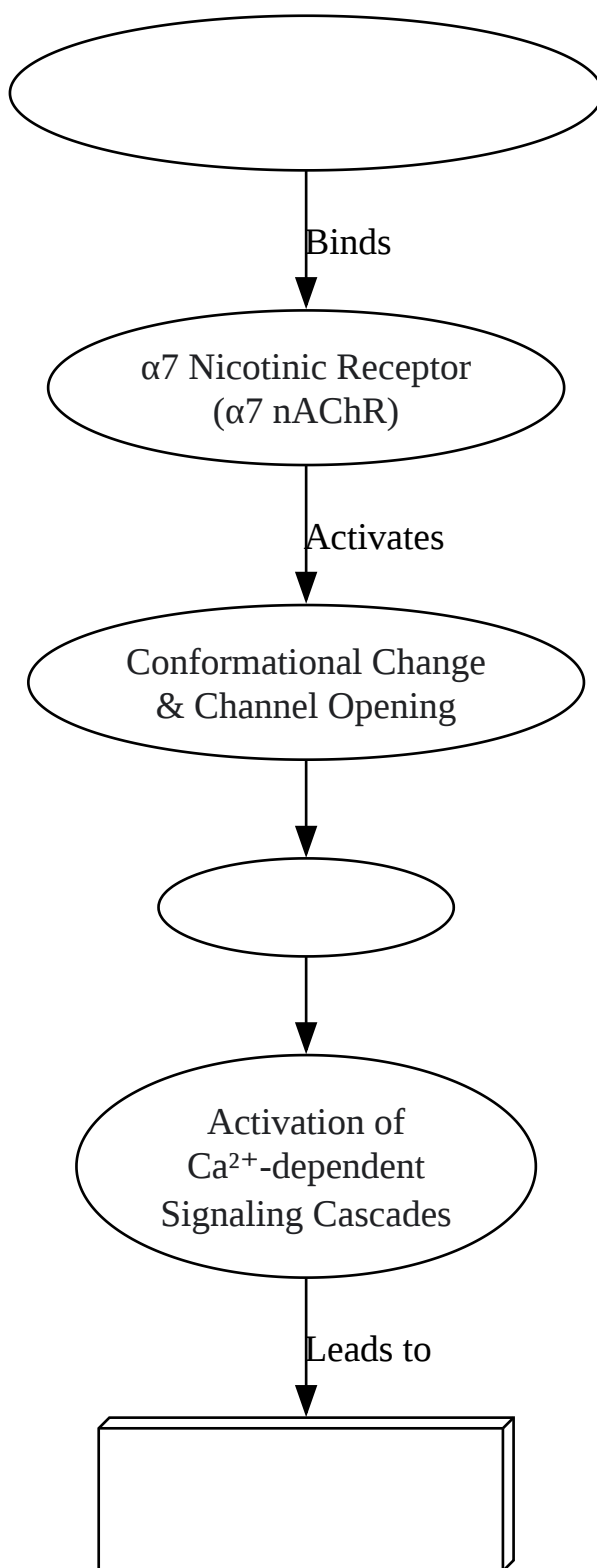
Visualizing Pathways and Workflows



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Conclusion

The anabasine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. Structure-activity relationship studies have revealed that specific modifications to its core structure can selectively enhance its potency towards different targets. N-acylation is a key strategy for developing antimicrobial and analgesic agents, with isoxazole and adamantane moieties being particularly effective. For neuropharmacology, modification of the related anabaseine structure with substituted benzylidene groups has produced highly selective and potent agonists of the $\alpha 7$ nAChR, which are valuable tools for research and potential therapeutics for cognitive disorders. Future research will likely focus on further refining these derivatives to optimize their pharmacokinetic properties and clinical efficacy.

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